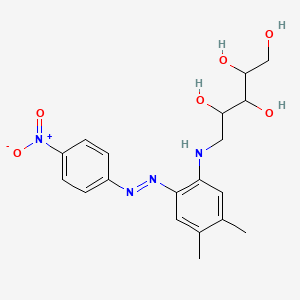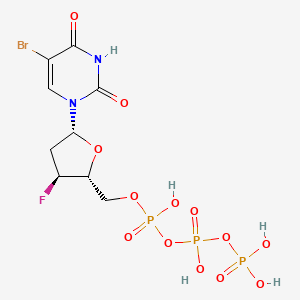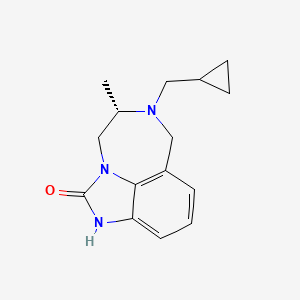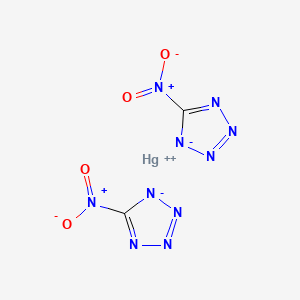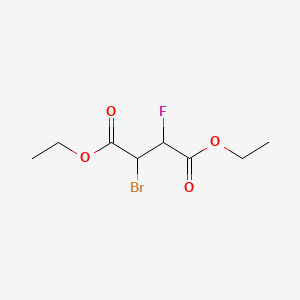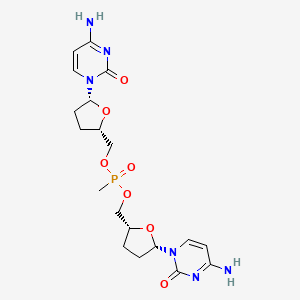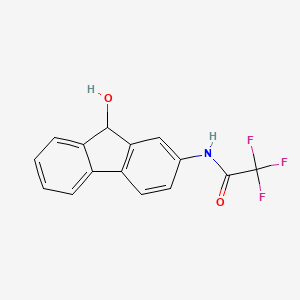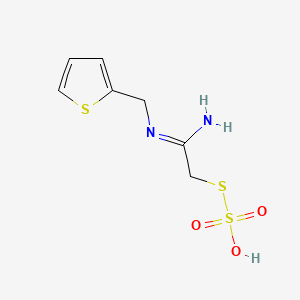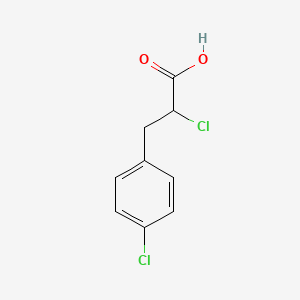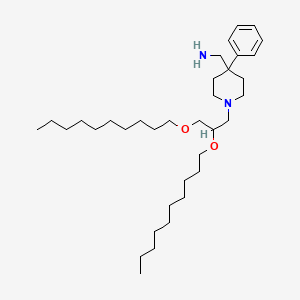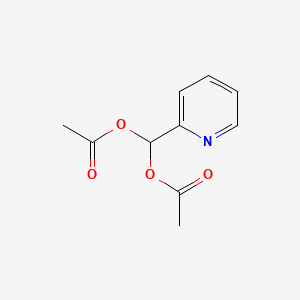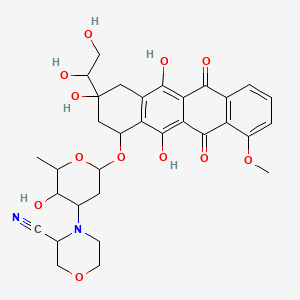
9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-, tetrasodium salt is a chemical compound with the molecular formula C14H6Na4O8. It is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of four hydroxyl groups and two sodium ions, making it highly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-, tetrasodium salt typically involves the reduction of 9,10-anthraquinone followed by hydroxylation. The reaction conditions often include the use of strong reducing agents such as sodium borohydride or lithium aluminum hydride, followed by treatment with hydroxylating agents like hydrogen peroxide or sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction and hydroxylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are carefully controlled to prevent over-reduction or side reactions, which can affect the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Further reduction can lead to the formation of leuco compounds, which are colorless and can be used in dyeing processes.
Substitution: The hydroxyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones and their derivatives.
Reduction: Leuco compounds.
Substitution: Various substituted anthraquinones with different functional groups.
Scientific Research Applications
9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase enzymes.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the production of high-performance materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of topoisomerase enzymes, which are essential for DNA replication and repair. By binding to the enzyme-DNA complex, it prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxy-9,10-anthracenedione:
2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione:
Uniqueness
9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-, tetrasodium salt is unique due to its high solubility in water and its ability to undergo multiple types of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
68929-10-2 |
|---|---|
Molecular Formula |
C14H6Na4O6 |
Molecular Weight |
362.15 g/mol |
IUPAC Name |
tetrasodium;5,8-dioxo-6,7-dihydroanthracene-1,4,9,10-tetrolate |
InChI |
InChI=1S/C14H10O6.4Na/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20;;;;/h1-2,15-16,19-20H,3-4H2;;;;/q;4*+1/p-4 |
InChI Key |
IGDYPASPGDRRAB-UHFFFAOYSA-J |
Canonical SMILES |
C1CC(=O)C2=C(C3=C(C=CC(=C3C(=C2C1=O)[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


